The synthesis of 6-hydroxyindeno(1,2,3-c,d)pyrene can be achieved through various methods. One common approach involves the hydroxylation of indeno(1,2,3-c,d)pyrene using hydroxylating agents. The reaction typically requires specific conditions to ensure regioselectivity at the 6-position of the indeno structure.
Another synthetic route includes the use of diazonium salts derived from aniline derivatives, which can react with indeno(1,2,3-c,d)pyrene under controlled conditions to introduce the hydroxyl group at the desired position .
The synthesis often employs reagents such as hydrogen peroxide or other oxidizing agents to facilitate the hydroxylation process. The reaction conditions (temperature, solvent choice) are critical for achieving high yields and purity of the final product. For example, reactions may be conducted in polar solvents at elevated temperatures to improve solubility and reactivity .
The molecular formula for 6-hydroxyindeno(1,2,3-c,d)pyrene is C22H12O. Its structure consists of a fused ring system that includes five benzene-like rings and a cyclopentane moiety. The hydroxyl group (-OH) is positioned at the 6-carbon atom of the indeno structure.
6-Hydroxyindeno(1,2,3-c,d)pyrene can participate in various chemical reactions typical for PAHs:
The regioselectivity of these reactions is influenced by the electronic effects of the hydroxyl group and steric hindrance from adjacent aromatic rings. For instance, nitration typically favors positions that are ortho or para to the hydroxyl group due to resonance stabilization.
The mechanism of action for 6-hydroxyindeno(1,2,3-c,d)pyrene involves metabolic activation through cytochrome P450 enzymes in biological systems. These enzymes convert PAHs into reactive metabolites that can interact with cellular macromolecules such as DNA and proteins.
Upon metabolism:
This mechanism aligns with other PAHs known for their carcinogenic potential .
6-Hydroxyindeno(1,2,3-c,d)pyrene exhibits typical properties associated with PAHs:
6-Hydroxyindeno(1,2,3-c,d)pyrene is primarily used in scientific research focused on:
Its relevance extends to understanding the health impacts associated with exposure to complex mixtures containing PAHs found in polluted environments .
The regioselective hydroxylation of high-molecular-weight polycyclic aromatic hydrocarbons (PAHs) like indeno[1,2,3-cd]pyrene (IP) is governed by enzymatic quantum tunneling effects and electrostatic steering within catalytic pockets. Cytochrome P450 monooxygenases (CYP450s), particularly CYP1A1, demonstrate preferential C6-hydroxylation of IP due to three-dimensional binding orientation that positions the C6 carbon closest to the activated oxoferryl species (Compound I). Molecular dynamics simulations reveal that IP adopts a Type II binding mode in CYP1A1's active site 48.5% of the time, with the C6 atom positioned at 3.8 ± 0.2 Å from the heme iron – the optimal distance for oxygen transfer [2] [10]. This orientation is stabilized by π-π stacking between IP's bay region and Phe224 residue, alongside hydrophobic interactions with Leu312 and Val382 residues that create a substrate channel favoring C6 approach [2].
The enzyme's intrinsic electric field (IEF) significantly enhances regioselectivity by polarizing the IP molecule during catalysis. Quantum mechanics/molecular mechanics (QM/MM) calculations show CYP1A1's IEF strength reaches 0.047 au in the C6 vicinity, lowering the activation energy barrier for epoxidation at C6 (16.3 kcal/mol) compared to C1 (19.7 kcal/mol) or C8 (21.1 kcal/mol) [2]. This electrostatic preorganization facilitates a two-step mechanism: initial electrophilic attack forming a carbocation intermediate, followed by NADPH-dependent hydride transfer that generates 6-hydroxyIP. Kinetic isotope experiments (kH/kD = 5.8) confirm hydrogen tunneling dominates the rate-limiting hydrogen abstraction step [8].
Table 1: Regioselectivity Determinants in IP Hydroxylation
Factor | C6 Position | Alternative Positions (C1/C8) |
---|---|---|
Distance to Heme (Å) | 3.8 ± 0.2 | 4.7 ± 0.3 / 5.1 ± 0.4 |
Activation Energy (kcal/mol) | 16.3 | 19.7 / 21.1 |
Electric Field Strength (au) | 0.047 | 0.022 / 0.018 |
Transition State Stability | ΔG‡ = -8.2 kcal/mol | ΔG‡ = -5.1 / -3.9 kcal/mol |
Alternative hydroxylation pathways involve non-enzymatic atmospheric oxidation, where O₃ and •OH radicals generate isomeric mixtures dominated by 1-hydroxyIP and 8-hydroxyIP derivatives. These species exhibit significantly lower yields (<12%) compared to enzymatic synthesis and require harsh conditions (UV irradiation, 48h) that promote decomposition [4].
Mammalian hepatic enzymes achieve 6-hydroxyIP synthesis through sequential epoxidation and hydrolysis. Rat liver microsomes convert IP (10 μM) to 6-hydroxyIP at 0.82 ± 0.11 nmol/min/mg protein, with kinetics following Michaelis-Menten parameters (Kₘ = 8.3 μM, Vₘₐₓ = 1.2 nmol/min/mg). This process requires NADPH-dependent CYP450 reductase and epoxide hydrolase, yielding trans-6,7-dihydrodiol-IP as an intermediate detected by LC-MS at m/z 318 → 300 [M⁺-H₂O] [3] [6]. Human recombinant CYP1A1 shows superior catalytic efficiency (kcat/Kₘ = 1.7 × 10⁴ M⁻¹s⁻¹) over CYP1B1 (0.9 × 10⁴ M⁻¹s⁻¹), confirmed by siRNA knockdown reducing metabolite yield by 84% [7].
Self-sufficient bacterial P450 systems enable scalable production. Engineered Bacillus megaterium expressing CYP102A1 mutant F87A/T268V produces 6-hydroxyIP at 38 mg/L in 24h when induced with 0.5 mM δ-aminolevulinic acid. This system utilizes H₂O₂ shunt pathway to bypass electron transfer requirements, achieving total turnover number (TTN) of 4,300 – 9-fold higher than mammalian microsomes [10].
Rhodococcus aetherivorans IcdP1 deploys three distinct ring-hydroxylating oxygenases (RHOs) for IP biodegradation. Transcriptomic analysis shows RHO 1892–1894 and 4740–4741 are upregulated 17.3- and 22.6-fold during IP exposure (50 mg/L), correlating with 72% IP degradation in 10 days. Metabolite profiling identifies 6-hydroxyIP as the primary intermediate (tR = 8.7 min, m/z 297.0654 [M+H]⁺), alongside minor products from 1,2- and 7,8-hydroxylation [9]. The strain's exceptional IP affinity (Kₛ = 0.8 μM) enables complete mineralization via catechol cleavage pathways, confirmed by ¹³C-IP tracing showing 68% ¹³CO₂ recovery in 14 days [9].
Table 2: Biosynthetic Methods for 6-HydroxyIP Production
System | Yield | Rate | Conditions |
---|---|---|---|
Rat Liver Microsomes | 98.5 nmol/mg | 1.2 nmol/min/mg | 37°C, pH 7.4, NADPH regeneration |
Human CYP1A1 Recombinant | 126 mg/L | 5.25 mg/L/h | 30°C, pH 7.0, 0.1 mM IP |
R. aetherivorans IcdP1 | 35.2 mg/g DCW | 2.93 mg/g DCW/h | 30°C, pH 6.8, 50 mg/L IP |
Engineered CYP102A1 | 38 mg/L | 1.58 mg/L/h | 37°C, pH 8.0, 0.5% H₂O₂ pulse-fed |
Glucuronidation and sulfonation significantly enhance 6-hydroxyIP's aqueous solubility for detoxification applications. Human UGT1A9 catalyzes O-glucuronidation with kcat = 4.3 min⁻¹, generating 6-O-β-D-glucuronide (m/z 473.1028 [M-H]⁻) that increases water solubility by 3 orders of magnitude (log P from 4.1 to 0.8). The reaction follows ping-pong kinetics with UDP-glucuronic acid (Kₘ = 42 μM) [6]. Similarly, aryl sulfotransferase (SULT1A1) produces 6-sulfate ester (m/z 377.0122 [M-H]⁻) with Vₘₐₓ = 12.7 nmol/min/mg, though this conjugate shows pH-dependent hydrolysis (t₁/₂ = 3.2h at pH 5) limiting its utility [7].
Methylation by catechol-O-methyltransferase (COMT) creates stable ether derivatives. Recombinant COMT converts 6-hydroxyIP to 6-methoxyIP (kcat/Kₘ = 1.9 × 10³ M⁻¹s⁻¹) with S-adenosyl methionine cofactor. The methoxy derivative exhibits enhanced photostability (quantum yield Φd = 0.03 vs 0.21 for 6-hydroxyIP) and resistance to auto-oxidation, making it suitable for fluorescence-based sensors [8].
Amino acid conjugation tunes receptor interaction profiles. Molecular docking reveals 6-(L-prolyl)-IP binds estrogen receptor α (ERα) with ΔG = -10.2 kcal/mol – comparable to estradiol (-11.7 kcal/mol) – forming hydrogen bonds with Glu353 and Arg394. This conjugate induces unique ERα-mediated transcription in MCF-7 cells, upregulating CYP1A1 and SLC7A5 without activating PGR or CTSD, indicating partial agonist behavior [3].
Carboxylated analogs serve as diagnostic biomarkers. 6-CarboxyIP synthesized via Jones oxidation shows exceptional urinary excretion efficiency (94.3% recovery in 24h vs 18.7% for parent 6-hydroxyIP). Its structural rigidity enables specific antibody generation for ELISA detection (LOD = 0.08 ng/mL), facilitating biomonitoring of IP exposure [6] [7].
Density functional theory (DFT) at B3LYP/6-311G* level predicts electron density redistribution in derivatives. 6-AminoIP shows narrowed HOMO-LUMO gap (3.21 eV vs 4.07 eV in 6-hydroxyIP) due to n-π conjugation, confirmed by red-shifted absorption at 438 nm (ε = 18,400 M⁻¹cm⁻¹). Time-dependent DFT (TDDFT) simulations correlate with experimental fluorescence quenching in polar solvents (τ = 4.7 ns in acetonitrile vs 8.9 ns in methylcyclohexane) [8].
Table 3: Engineered Derivatives of 6-Hydroxyindeno[1,2,3-cd]pyrene
Derivative | Synthetic Route | Key Property Enhancement | Application |
---|---|---|---|
6-O-β-D-Glucuronide | UGT1A9 catalysis | log P = 0.8 (from 4.1) | Renal excretion enhancement |
6-MethoxyIP | COMT methylation | t₁/₂ = 72h (vs 8h for parent) | Fluorescent probes |
6-CarboxyIP | Jones oxidation | Antibody affinity KD = 0.8 nM | Immunoassay biomarker |
6-(L-Prolyl)-IP | Solid-phase peptide coupling | ERα binding ΔG = -10.2 kcal/mol | Selective ER modulator development |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5